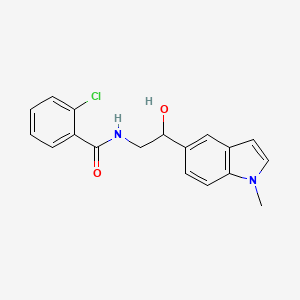

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-21-9-8-12-10-13(6-7-16(12)21)17(22)11-20-18(23)14-4-2-3-5-15(14)19/h2-10,17,22H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCOUGBKRXEOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone to form the indole ring. Subsequent steps may include chlorination, hydroxylation, and amidation reactions to introduce the respective functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: : The chloro group can be reduced to a methyl group.

Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of 2-chloro-N-(2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.

Reduction: : Formation of 2-methyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide.

Substitution: : Formation of various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.

Biology

Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties. This compound could be studied for its potential biological effects and used in the development of new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with various biological targets, making it a candidate for the development of new drugs.

Industry

In the industry, this compound could be used in the production of dyes, pigments, and other chemical products. Its unique structure may offer advantages in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzimidazole and Benzamide Families

The following compounds share structural motifs with the target molecule, including benzamide/benzimidazole backbones, chloro substituents, or indole-related groups:

Table 1: Key Structural Features of Comparable Compounds

Key Structural and Functional Differences

In contrast, rigid frameworks like isoindole-dione (e.g., , compound 8) may restrict mobility but improve metabolic stability .

Substituent Effects: Chlorine vs. Hydroxy vs. Methoxy: The 4-methoxy group in ’s compound 9 enhances lipophilicity, whereas the target’s hydroxy group may facilitate hydrogen bonding or solubility .

Indole vs. Benzimidazole :

- The benzimidazole-oxy-benzamide in incorporates a fused heterocycle, likely enhancing π-π stacking and affinity for ATP-binding pockets in kinases. The target’s indole group offers similar aromatic interactions but lacks the imidazole’s basicity .

Biological Activity

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and an indole moiety, which are significant for its biological interactions. The presence of the indole structure is often associated with diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H17ClN2O2 |

| Molecular Weight | 344.81 g/mol |

| Structure | Chemical Structure |

Research indicates that the indole moiety in this compound may influence various biological pathways:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, which are crucial in cancer progression and other diseases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups.

- GPCR Modulation : The aromatic core structure suggests potential interactions with G-protein-coupled receptors (GPCRs), which play essential roles in signal transduction across cell membranes.

- Antimicrobial Activity : Preliminary studies suggest that the compound might exhibit antibacterial or antifungal properties due to the indole group, which is known for such activities .

Antimicrobial Activity

In vitro studies have shown that related compounds with similar structures exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds featuring chlorinated benzamides demonstrated efficacy comparable to established antibiotics like isoniazid and ciprofloxacin .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating its potential as an anticancer agent. For example, related indole derivatives showed promising results against breast cancer cell lines (MCF7) .

Case Studies

- Indole Derivatives Against Cancer : A study evaluating a series of indole derivatives found that compounds similar to this compound displayed substantial growth inhibition in various cancer cell lines, suggesting a strong potential for further development as anticancer therapeutics .

- Structure-Activity Relationship (SAR) : Research on related benzamide compounds indicates that modifications in the structure significantly affect their biological activity. The presence of halogen groups, such as chlorine, has been linked to enhanced potency against certain targets .

Q & A

Q. What pharmacokinetic challenges arise in achieving oral bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.